Acetamide, N-dodecyl-2-phenoxy-

Description

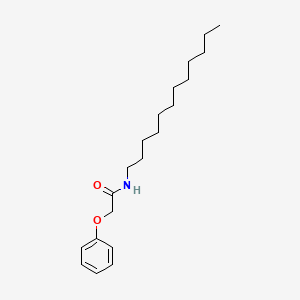

Acetamide, N-dodecyl-2-phenoxy- is a synthetic acetamide derivative characterized by a phenoxy group at the second carbon of the acetamide backbone and a dodecyl (C12) alkyl chain attached to the nitrogen atom. For example, substituted phenoxy acetamide derivatives, such as those with bicyclic or bromocyclohexyl substituents, are synthesized via chloroacetylation and phenol substitution reactions .

The dodecyl chain likely enhances lipophilicity, improving membrane permeability and bioavailability compared to shorter-chain analogs. This structural feature may position the compound as a candidate for topical or sustained-release formulations.

Properties

CAS No. |

89575-20-2 |

|---|---|

Molecular Formula |

C20H33NO2 |

Molecular Weight |

319.5 g/mol |

IUPAC Name |

N-dodecyl-2-phenoxyacetamide |

InChI |

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-14-17-21-20(22)18-23-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3,(H,21,22) |

InChI Key |

HPMWWKQOSRPJTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-dodecyl-2-phenoxy- typically involves the reaction of dodecylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The general reaction scheme is as follows:

Dodecylamine+2-Phenoxyacetyl chloride→Acetamide, N-dodecyl-2-phenoxy-+HCl

Industrial Production Methods: Industrial production methods for Acetamide, N-dodecyl-2-phenoxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-dodecyl-2-phenoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenoxy acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.

Major Products:

Oxidation: Phenoxy acids.

Reduction: Amines or alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Acetamide, N-dodecyl-2-phenoxy- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Acetamide, N-dodecyl-2-phenoxy- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Variations

The biological activity and physicochemical properties of acetamides are heavily influenced by substituents on the nitrogen atom and the phenoxy group. Below is a comparative analysis of key analogs:

Physicochemical Properties

- This contrasts with smaller substituents (e.g., methoxy or chloro groups in pesticidal acetamides), which balance solubility and bioactivity .

- Stability: Chlorinated acetamides (e.g., alachlor) exhibit environmental persistence due to C-Cl bond stability . In contrast, the phenoxy group in N-dodecyl-2-phenoxy-acetamide may confer metabolic lability, favoring biodegradability.

Key Research Findings and Gaps

- Structure-Activity Relationships (SAR): Substituent size and polarity directly modulate bioactivity.

- Contradictions : Some acetamide derivatives, like methylacetamide, show inconsistent detection in breath analysis, highlighting the need for rigorous structural validation in studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.